molecular formula C9H19Cl2N2O2P B14440372 Tetrahydro-2-(bis(2-chloroethyl)amino)-5,6-dimethyl-2H-1,3,2-oxazaphosphorine 2-oxide CAS No. 78219-96-2

Tetrahydro-2-(bis(2-chloroethyl)amino)-5,6-dimethyl-2H-1,3,2-oxazaphosphorine 2-oxide

Cat. No.: B14440372
CAS No.: 78219-96-2
M. Wt: 289.14 g/mol
InChI Key: LALXWSXUQYVCMQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclophosphamide is synthesized through a multi-step process. The initial step involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride to form 2-chloroethylphosphorodiamidic chloride. This intermediate is then reacted with 3-hydroxypropionaldehyde to yield cyclophosphamide .

Industrial Production Methods

Industrial production of cyclophosphamide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Cyclophosphamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclophosphamide has a wide range of scientific research applications:

Mechanism of Action

Cyclophosphamide exerts its effects by being metabolized in the liver to form active metabolites, such as aldophosphamide. These metabolites then form covalent bonds with DNA, leading to cross-linking and strand breakage. This disrupts DNA replication and transcription, ultimately causing cell death. The primary molecular targets are rapidly dividing cancer cells, making it effective in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

  • Ifosfamide
  • Chlorambucil
  • Melphalan

Uniqueness

Cyclophosphamide is unique due to its broad spectrum of activity against various cancers and its ability to be activated in the liver, which allows for targeted action. Unlike some other nitrogen mustards, it has a relatively lower toxicity profile, making it a preferred choice in many chemotherapy regimens .

Properties

CAS No.

78219-96-2

Molecular Formula

C9H19Cl2N2O2P

Molecular Weight

289.14 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-5,6-dimethyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C9H19Cl2N2O2P/c1-8-7-12-16(14,15-9(8)2)13(5-3-10)6-4-11/h8-9H,3-7H2,1-2H3,(H,12,14)

InChI Key

LALXWSXUQYVCMQ-UHFFFAOYSA-N

Canonical SMILES

CC1CNP(=O)(OC1C)N(CCCl)CCCl

Origin of Product

United States

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